molecular formula C10H23Cl2N3 B1398385 1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride CAS No. 1219960-65-2

1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride

Cat. No. B1398385
M. Wt: 256.21 g/mol
InChI Key: NWJFWTWIIPNWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride is a chemical compound with the linear formula C10H21N3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(2-pyrrolidinylmethyl)piperazine dihydrochloride can be represented by the SMILES string CN(CC1)CCN1CC2NCCC2 . The InChI key is RYMLMKVNJHMVEH-UHFFFAOYSA-N .

Scientific Research Applications

  • Pharmacological Applications :

    • A study found L-745,870, a derivative of this compound, to be a selective dopamine D(4) antagonist potentially useful for treating schizophrenia. The study explored its metabolism in different species, revealing key metabolic pathways (Zhang et al., 2000).
    • Another research developed a sensitive assay for L-745,870, a potential antipsychotic agent, in human plasma and urine, demonstrating its significance in pharmacokinetics (Chavez-Eng et al., 1997).
  • Chemical Synthesis and Molecular Design :

    • Piperazine-based derivatives are used for derivatizing carboxyl groups on peptides, improving ionization efficiency in mass spectrometry. This indicates their role in enhancing analytical methods for proteome analysis (Qiao et al., 2011).
    • Novel piperazine-1-yl-1H-indazole derivatives, important in medicinal chemistry, were synthesized for docking studies, showcasing the compound's relevance in drug design (Balaraju et al., 2019).
  • Material Science and Flame Retardancy :

    • Research on cotton fabric treated with piperazine-phosphonates derivatives demonstrated their potential as flame retardants. This study explored thermal decomposition reactions, contributing to the development of safer materials (Nguyen et al., 2014).

Safety And Hazards

This compound is classified as an Eye Irritant (Category 2) and Skin Irritant (Category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary measures include avoiding contact with skin and eyes, and wearing protective gloves and eye/face protection .

properties

IUPAC Name

1-methyl-4-(pyrrolidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJFWTWIIPNWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(pyrrolidin-2-ylmethyl)piperazine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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